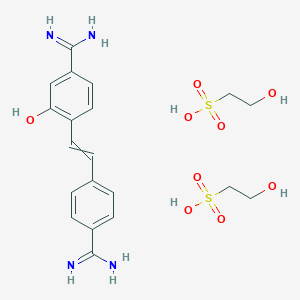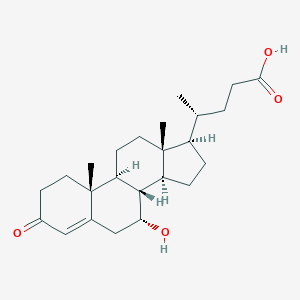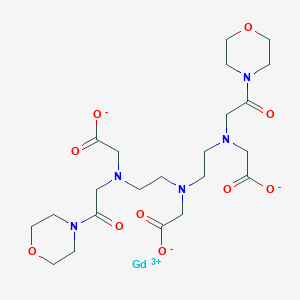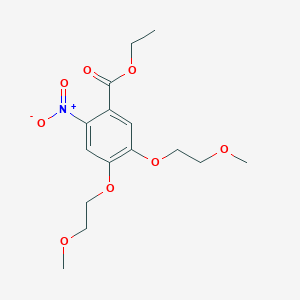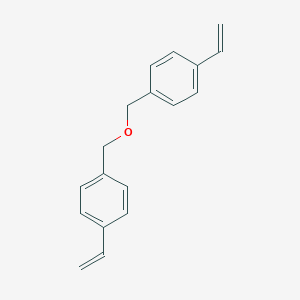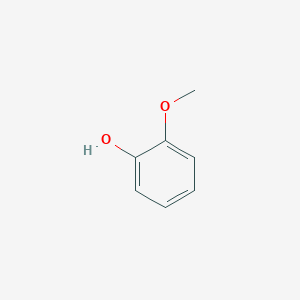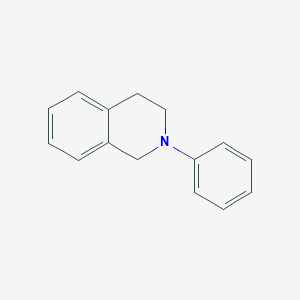
Mdmepo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mdmepo is a synthetic compound belonging to the class of phenethylamines. It is known to have psychoactive effects and has been used in various scientific research studies. The chemical structure of this compound is similar to other psychoactive compounds such as MDMA and MDA.
Mécanisme D'action
The exact mechanism of action of Mdmepo is not fully understood. However, it is believed to interact with the serotonin system in the brain, similar to other phenethylamines. This compound is known to increase the release of serotonin, dopamine, and norepinephrine, leading to its psychoactive effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased sociability, empathy, and euphoria. This compound also increases heart rate and blood pressure and can cause hyperthermia in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Mdmepo has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound also has similar psychoactive effects to other phenethylamines, making it a useful tool for investigating the serotonin system in the brain. However, there are also limitations to using this compound in lab experiments. Its psychoactive effects can be difficult to quantify, and its legality may be an issue in some countries.
Orientations Futures
There are several future directions for research on Mdmepo. One area of interest is its potential therapeutic applications in treating psychiatric disorders such as depression and post-traumatic stress disorder. Further research is needed to determine its safety and efficacy for these applications. Another area of interest is its effects on the serotonin system in the brain. More research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter release. Finally, there is a need for more studies on the long-term effects of this compound use, particularly in humans.
Conclusion:
In conclusion, this compound is a synthetic compound belonging to the class of phenethylamines. It has been used in various scientific research studies to investigate its psychoactive effects and potential therapeutic applications. This compound interacts with the serotonin system in the brain, leading to increased sociability, empathy, and euphoria. While there are advantages to using this compound in lab experiments, there are also limitations, and more research is needed to fully understand its effects and potential applications.
Méthodes De Synthèse
Mdmepo can be synthesized through various chemical reactions. One of the common methods involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroxylamine hydrochloride in the presence of sodium acetate. This results in the formation of this compound hydrochloride, which can be further purified through recrystallization.
Applications De Recherche Scientifique
Mdmepo has been used in various scientific research studies to investigate its psychoactive effects. It has been shown to have similar effects to other phenethylamines such as MDMA and MDA, including increased sociability, empathy, and euphoria. This compound has also been studied for its potential therapeutic applications in treating psychiatric disorders such as depression and post-traumatic stress disorder.
Propriétés
Numéro CAS |
119947-99-8 |
|---|---|
Formule moléculaire |
C20H26O8 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
(4R,6R,7aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-6-(phenylmethoxymethyl)-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C20H26O8/c1-19(2)24-11-15(27-19)17-16-14(25-18(21)26-16)9-20(22-3,28-17)12-23-10-13-7-5-4-6-8-13/h4-8,14-17H,9-12H2,1-3H3/t14-,15-,16?,17-,20-/m1/s1 |
Clé InChI |
VSGQSSYJRMFXAE-ZTYJXQELSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)[C@@H]2C3[C@@H](C[C@@](O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C |
SMILES |
CC1(OCC(O1)C2C3C(CC(O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C |
SMILES canonique |
CC1(OCC(O1)C2C3C(CC(O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C |
Synonymes |
MDMEPO methyl 3-deoxy-7,8 O-(1-methylethylidene)-1-O-(phenylmethyl)-alpha-D-manno-2-octalopyranoside methyl 3-deoxy-7,8-O-(1-methylethylidene)-1-O-(phenylmethyl)-2-octalopyranoside cyclic carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






